
7-Azapteridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Azapteridine is a heterocyclic compound that belongs to the class of azapteridines. It is characterized by a pyrimido[5,4-e]-1,2,4-triazine ring system. This compound is known for its presence in various natural products, including toxoflavin, fervenulin, and reumycin . These compounds are known for their biological activities, including antibacterial and phytotoxic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-azapteridine typically involves the cyclization of appropriate precursors. One common method is the reaction of guanidine derivatives with formic acid or its derivatives under acidic conditions . Another approach involves the use of GTP cyclohydrolase II, which catalyzes the conversion of GTP to this compound derivatives .
Industrial Production Methods: Industrial production of this compound and its derivatives often involves microbial fermentation processes. For example, the bacterium Burkholderia glumae is known to produce toxoflavin, a this compound derivative, through a biosynthetic pathway involving multiple enzymes .
Chemical Reactions Analysis
Types of Reactions: 7-Azapteridine undergoes various chemical reactions, including:
Oxidation: Oxidative reactions can convert this compound to its corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro-7-azapteridine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed.
Major Products: The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted 7-azapteridines .
Scientific Research Applications
7-Azapteridine and its derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their role in microbial metabolism and as potential antimicrobial agents.
Industry: Used in the development of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 7-azapteridine compounds often involves the inhibition of specific enzymes or protein interactions. For example, toxoflavin, a this compound derivative, inhibits the interaction between Hsp90 and Hop, which is crucial for protein folding and stability
Comparison with Similar Compounds
Toxoflavin: A 7-azapteridine antibiotic with phytotoxic and antibacterial properties.
Fervenulin: Another this compound antibiotic with similar biological activities.
Reumycin: A structurally related compound with antibacterial properties.
Uniqueness: this compound compounds are unique due to their diverse biological activities and potential applications in various fields. Their ability to inhibit specific protein interactions and enzymes makes them valuable in medicinal chemistry and drug development.
Properties
CAS No. |
254-99-9 |
|---|---|
Molecular Formula |
C5H3N5 |
Molecular Weight |
133.11 g/mol |
IUPAC Name |
pyrimido[5,4-e][1,2,4]triazine |
InChI |
InChI=1S/C5H3N5/c1-4-5(8-2-6-1)10-9-3-7-4/h1-3H |
InChI Key |
HASUZBYQAHYXHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC=N1)N=NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


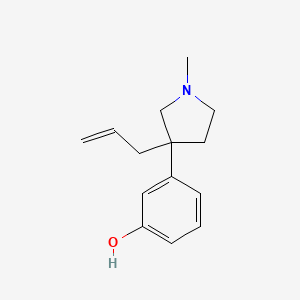
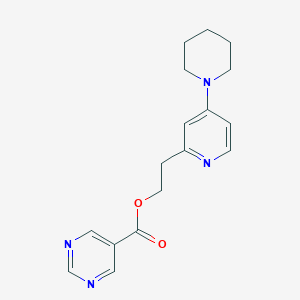
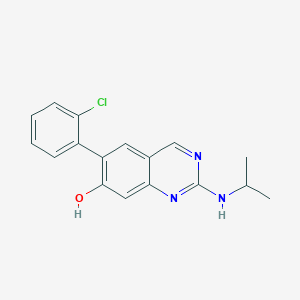
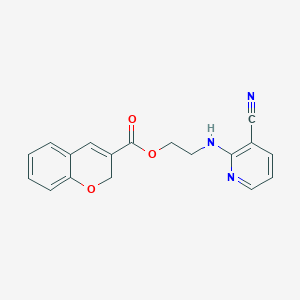
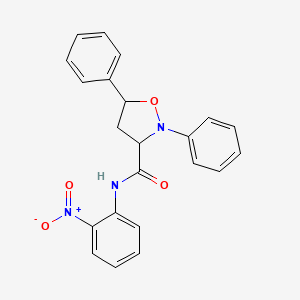
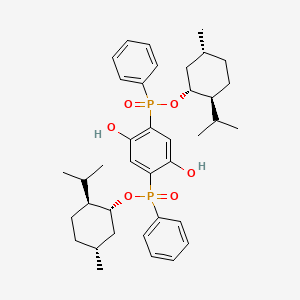
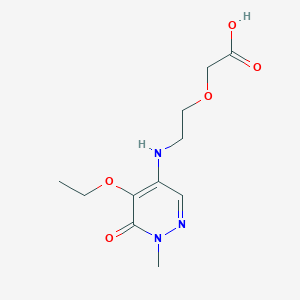
![2,4-Diamino-6-[[m-trifluoromethylphenyl]acetamido]quinazoline](/img/structure/B12921962.png)
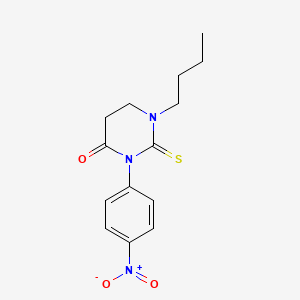
![2-Amino-6-{4-[tri(propan-2-yl)silyl]but-3-yn-1-yl}pyrimidin-4(1H)-one](/img/structure/B12921969.png)
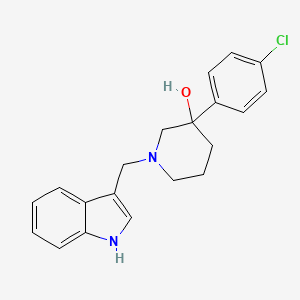
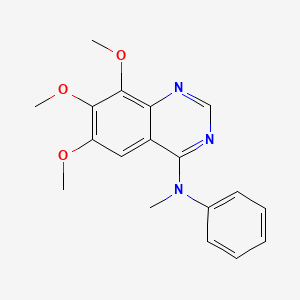

![(S)-2-((2-Cyclopropyl-2-(methoxymethoxy)ethyl)sulfonyl)benzo[d]thiazole](/img/structure/B12921985.png)
